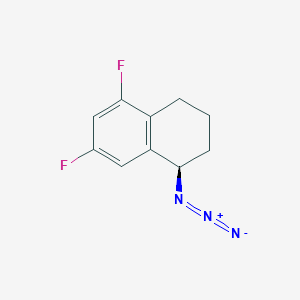

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

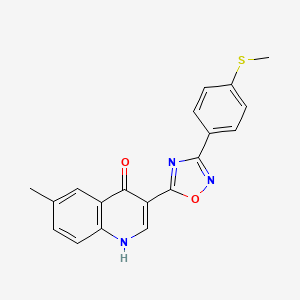

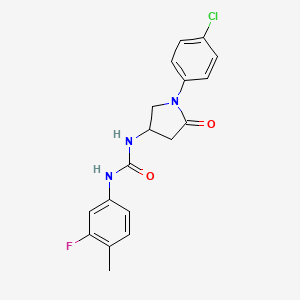

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene, also known as 1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene or 1-Azido-DFT, is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a molecular weight of 181.07 g/mol and a melting point of -30 °C. It is a highly reactive compound and can be used as a reagent for the synthesis of a variety of molecules. Its unique structure and reactivity make it an ideal reagent for organic synthesis, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Retinoid X Receptor-selective Retinoids

Retinoid X receptors (RXRs) play a critical role in the regulation of various biological processes. The development of RXR agonists for the treatment of diseases like non-insulin-dependent diabetes mellitus (NIDDM) involves the synthesis of compounds with tetrahydronaphthalene cores. Highly convergent syntheses employing tetrahydronaphthalene derivatives, as seen in the preparation of potent RXR agonists, highlight the utility of such compounds in medicinal chemistry (Faul et al., 2001).

Asymmetric Epoxidation of Alkenes

The catalytic activity of complexes involving tetrahydronaphthalene derivatives demonstrates their importance in asymmetric synthesis. For instance, a dichlororuthenium(IV) complex containing a tetrahydronaphthalene moiety exhibits remarkable catalytic activity toward the enantioselective epoxidation of alkenes. This application underscores the relevance of tetrahydronaphthalene derivatives in developing catalysts for producing optically active compounds, essential in pharmaceuticals and fine chemicals (Zhang et al., 2001).

Preparation of Polyfluoroazepines

In the realm of heterocyclic chemistry, tetrahydronaphthalene derivatives serve as precursors for the synthesis of polyfluoroazepines. These compounds find applications in materials science and have potential utility in electronic and optical materials due to their unique electronic properties (Barlow et al., 1982).

Fuel Surrogate Components

Tetrahydronaphthalene, or tetralin, is utilized as a component in transportation fuel surrogates. Its combustion characteristics are studied to improve fuel formulations, enhancing efficiency and reducing emissions in internal combustion engines. The detailed study of tetralin's autoignition properties at varying temperatures and pressures contributes to the development of cleaner combustion technologies (Raza et al., 2020).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis methods employing tetrahydronaphthalene derivatives demonstrate their versatility in organic synthesis, particularly in preparing compounds with specific stereochemistry. Such methodologies are invaluable for synthesizing biologically active molecules, including receptor agonists and other pharmacologically relevant compounds (Orsini et al., 2002).

properties

IUPAC Name |

(1R)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGZXWMHRVNOX-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)

![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)

![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)